3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide
Description
3,4,5-Trimethoxy-N-(2-oxothiolan-3-yl)benzamide (CAS: 57752-74-6) is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzene ring linked to a 2-oxothiolan-3-yl group via an amide bond. Its molecular formula is C₁₄H₁₇NO₅S, with a molecular weight of 311.35 g/mol and a polar surface area (PSA) of 102.65 Ų, indicating moderate solubility in polar solvents . The compound features a sulfur-containing thiolan ring, which may influence its electronic properties and metabolic stability compared to non-sulfur analogs.
Structure
3D Structure
Properties
CAS No. |
57752-74-6 |
|---|---|
Molecular Formula |
C14H17NO5S |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C14H17NO5S/c1-18-10-6-8(7-11(19-2)12(10)20-3)13(16)15-9-4-5-21-14(9)17/h6-7,9H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
BLGLSULLTLDOKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCSC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The reaction typically proceeds at 0–25°C in dichloromethane or toluene, with completion confirmed by the cessation of gas evolution. Excess SOCl₂ is removed via distillation, yielding the acid chloride as a pale-yellow oil.
Coupling with 2-Oxothiolan-3-Amine
The acid chloride is reacted with 2-oxothiolan-3-amine in the presence of a tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to neutralize HCl generated during the reaction. Solvents like dichloromethane or tetrahydrofuran (THF) are employed at 0–40°C. The crude product is purified via recrystallization from ethanol or column chromatography.
Table 1: Representative Reaction Conditions for Acid Chloride Method
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride Reagent | SOCl₂ | 85–90 | 95 |
| Solvent | Dichloromethane | – | – |
| Base | Et₃N | – | – |
| Reaction Temperature (°C) | 0–25 | – | – |
| Purification Method | Recrystallization (Ethanol) | – | 98 |
Carbodiimide-Mediated Coupling
This method avoids handling corrosive acid chlorides by employing coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC).
Reaction Protocol
3,4,5-Trimethoxybenzoic acid and 2-oxothiolan-3-amine are combined in dichloromethane or dimethylformamide (DMF) with EDCI and a catalytic amount of 4-dimethylaminopyridine (DMAP). The mixture is stirred at 25°C for 12–24 hours. After quenching with water, the product is extracted into ethyl acetate and purified via silica gel chromatography.
Table 2: EDCI-Mediated Coupling Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Agent | EDCI | 78–82 | 92 |
| Solvent | DMF | – | – |
| Catalyst | DMAP (10 mol%) | – | – |
| Reaction Time (Hours) | 18 | – | – |
| Purification Method | Column Chromatography | – | 96 |
Solid-Phase Synthesis for High-Throughput Production
Patented methodologies describe solid-phase approaches to enhance scalability and reduce purification burdens. A Wang resin-bound 3,4,5-trimethoxybenzoic acid derivative is treated with 2-oxothiolan-3-amine in the presence of HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide). After cleavage from the resin using trifluoroacetic acid (TFA), the product is precipitated in cold diethyl ether.
Table 3: Solid-Phase Synthesis Metrics
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Resin Type | Wang Resin | 70–75 | 90 |
| Coupling Agent | DIC/HOBt | – | – |
| Cleavage Reagent | TFA/DCM (1:1) | – | – |
| Purification Method | Precipitation (Diethyl Ether) | – | 94 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 3,4,5-trimethoxybenzoic acid, 2-oxothiolan-3-amine, and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in acetonitrile is irradiated at 100°C for 20 minutes. The crude product is filtered and washed with cold methanol to achieve high purity.
Table 4: Microwave Method Efficiency
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Agent | HATU | 88 | 97 |
| Solvent | Acetonitrile | – | – |
| Temperature (°C) | 100 | – | – |
| Reaction Time (Minutes) | 20 | – | – |
| Purification Method | Filtration/Washing | – | 98 |
Comparative Analysis of Methods
Yield and Purity
-
Acid Chloride Method : Highest yield (85–90%) but requires handling hazardous reagents.
-
EDCI Coupling : Moderate yield (78–82%) with easier workup.
-
Solid-Phase Synthesis : Lower yield (70–75%) but advantageous for combinatorial libraries.
-
Microwave Synthesis : Optimal balance of yield (88%) and speed (20 minutes).
Scalability and Industrial Relevance
The acid chloride and microwave methods are preferred for large-scale production due to their efficiency. Solid-phase synthesis remains niche for specialized applications.
Critical Considerations in Synthesis
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) enhance coupling agent activity, while halogenated solvents (dichloromethane) improve acid chloride stability.
Byproduct Management
-
Acid Chloride Method : Requires rigorous HCl scrubbing.
-
Carbodiimide Methods : Urea byproducts necessitate chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiolane ring can be reduced to form alcohols.
Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Structure
- Chemical Formula : C_{12}H_{15}N_{1}O_{4}S
- Molecular Weight : 273.32 g/mol
- IUPAC Name : 3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide
Medicinal Chemistry
This compound has garnered interest for its potential therapeutic applications:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In studies involving MCF-7 breast cancer cells, it has been shown to induce apoptosis and cell cycle arrest by inhibiting oncogenic kinases and affecting tubulin polymerization.
- Antibacterial Properties : The compound's structural similarities to known antibacterial agents suggest it may target bacterial division proteins such as FtsZ, which is critical for bacterial cell division. Preliminary studies indicate potential effectiveness against multidrug-resistant bacterial strains.
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells; effective against multiple cell lines. |
| Antibacterial | Potential activity against multidrug-resistant strains; targets FtsZ protein. |
| Mechanism of Action | Interacts with specific molecular targets to inhibit or activate pathways. |
Case Study 1: Anticancer Efficacy
A study focused on the efficacy of this compound against breast cancer cells demonstrated that treatment led to significant reductions in cell viability. The mechanism involved the activation of apoptotic pathways and inhibition of key signaling proteins associated with tumor growth.
Case Study 2: Antibacterial Activity
In another investigation, derivatives of this compound were tested against various strains of bacteria. Results indicated that it possessed notable antibacterial activity, particularly against gram-positive bacteria. The study highlighted its potential as a lead compound in the development of new antibiotics targeting resistant strains.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. The methoxy groups and thiolane ring contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of 3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide with related benzamide derivatives:
Key Observations :
- The 2-oxothiolan-3-yl group in the target compound introduces sulfur, which may enhance metabolic stability or metal-binding capacity compared to purely aromatic or aliphatic substituents .
- Ortho-methoxy substitution in the 2-methoxyphenyl derivative creates steric hindrance, possibly affecting receptor binding .
Pharmacological Activity
- P-glycoprotein (P-gp) Inhibition : 3,4,5-Trimethoxybenzamides with nitro or aryl substituents on the aniline moiety exhibit P-gp inhibitory activity (IC₅₀ = 1.4–20 µM). Desmethylation of methoxy groups reduces potency, underscoring the importance of the 3,4,5-trimethoxy motif .
- Receptor Agonism : VUF15485, a fluorophenyl-pyrrolidinyl analog, demonstrates high affinity for specific receptors, attributed to its fluorine atom (electron-withdrawing effect) and pyrrolidine ring (conformational flexibility) .
Crystallographic and Conformational Analysis
Biological Activity
3,4,5-Trimethoxy-N-(2-oxothiolan-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide structure with three methoxy groups and a thiolane derivative. This unique structure is believed to contribute to its biological properties.
Research indicates that this compound interacts with various cellular targets:
- Cytotoxicity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For instance, it has been shown to induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells through the inhibition of oncogenic kinases and tubulin polymerization .
- Antibacterial Activity : The compound's structural similarities to known antibacterial agents suggest it may target bacterial division proteins like FtsZ, which is crucial for bacterial cell division. Preliminary studies indicate that derivatives of this compound could possess antibacterial properties against multidrug-resistant strains .
Biological Activity Data
| Activity | Cell Line/Pathogen | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer) | 10.5 | Induces apoptosis and cell cycle arrest |
| Antimicrobial | MRSA (Staphylococcus aureus) | 5.0 | Targets FtsZ protein for bacterial division |
| Cytotoxicity | HeLa (cervical cancer) | 12.3 | Inhibits tubulin polymerization |
Case Studies
- Cytotoxicity in Cancer Cells : In a study evaluating the effects of this compound on MCF-7 cells, it was found that the compound not only inhibited cell proliferation but also triggered early apoptosis as evidenced by annexin V staining assays . The results suggest that this compound could be further explored as a potential chemotherapeutic agent.
- Antibacterial Efficacy : A separate investigation into the antibacterial properties of the compound revealed significant activity against MRSA, with an IC50 value indicating potent efficacy compared to standard antibiotics . This positions the compound as a candidate for development in combating antibiotic-resistant infections.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the benzamide moiety have been explored to improve binding affinity to target proteins involved in cancer progression and bacterial survival .
Q & A
Basic: What are the recommended synthetic routes and purification methods for 3,4,5-trimethoxy-N-(2-oxothiolan-3-yl)benzamide?
Methodological Answer:
The compound can be synthesized via a coupling reaction between 3,4,5-trimethoxybenzoyl chloride and 2-oxothiolan-3-amine. A typical procedure involves dissolving the amine in anhydrous dichloromethane under inert conditions, adding the benzoyl chloride dropwise with a base like triethylamine to neutralize HCl byproducts. The reaction is stirred at room temperature for 12–24 hours. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Confirmation of purity requires analytical HPLC (C18 column, acetonitrile/water mobile phase) and comparison of melting points with literature values .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR (e.g., DMSO-d6 or CDCl3) identify proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons) and confirm amide bond formation (δ ~8.0 ppm for NH). 2D NMR (COSY, HSQC) resolves overlapping signals .
- X-ray Crystallography: Single crystals grown via slow evaporation (e.g., ethanol/water) are analyzed using SHELX programs (SHELXL for refinement). Mercury software visualizes intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
Basic: What biological screening assays are relevant for initial evaluation?
Methodological Answer:
- Fluorescent Probes: Assess binding to cellular targets (e.g., microtubules) using fluorescence microscopy with HeLa cells. Compare emission intensity against controls .
- P-Glycoprotein Inhibition: Measure IC50 via calcein-AM assay in MDCK-MDR1 cells. A similar trimethoxybenzamide showed IC50 values of 1.4–20 µM, indicating scaffold potential .
Advanced: How do structural modifications influence biological activity in SAR studies?
Methodological Answer:
- Substituent Effects: Replace the 2-oxothiolan-3-yl group with other heterocycles (e.g., piperidine, thiazole) to evaluate steric/electronic impacts. For example, desmethylation of methoxy groups reduces P-gp inhibition efficacy by ~50% .
- Bioisosteric Replacement: Substitute the oxothiolane ring with a pyrrolidinone to enhance metabolic stability while retaining activity .
Advanced: How should researchers address contradictions in biological data?
Methodological Answer:
Contradictions (e.g., varying IC50 values across cell lines) require:
- Dose-Response Repetition: Validate assays in triplicate with positive controls (e.g., verapamil for P-gp inhibition).
- Off-Target Profiling: Use kinase/GPCR panels to identify unintended interactions.
- Physicochemical Analysis: Compare solubility (e.g., PBS vs. DMSO) and logP to rule out bioavailability artifacts .
Advanced: What protocols are used for radiolabeling this compound?
Methodological Answer:
- Tritium Labeling: Catalytic hydrogenation with 3H2 gas over Pd/C introduces tritium at the oxothiolane ring. Purify via HPLC (radio-detector) and confirm specific activity (dpm/µmol) .
- Quality Control: Assess radiochemical purity (>95%) via radio-TLC and stability in serum (37°C, 24h) .
Advanced: How is crystallographic data analyzed for polymorph identification?
Methodological Answer:
- Packing Similarity: Use Mercury’s Materials Module to compare unit cell parameters and packing motifs (e.g., herringbone vs. layered).
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., C–H···O vs. π-π) to differentiate polymorphs .
Advanced: What computational methods predict target binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., tubulin for anticancer activity). Validate poses with MM/GBSA binding energy calculations.
- MD Simulations (GROMACS): Simulate ligand-protein complexes (100 ns) to assess stability (RMSD < 2 Å) and hydrogen bond occupancy .
Advanced: How are advanced NMR techniques applied to study dynamics?
Methodological Answer:
- NOESY: Detect intramolecular interactions (e.g., methoxy-to-amide proximity) to confirm conformation in solution.
- Variable-Temperature NMR: Monitor signal broadening at elevated temperatures to identify rotameric equilibria .
Advanced: What HRMS and LC-MS workflows ensure analytical rigor?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
